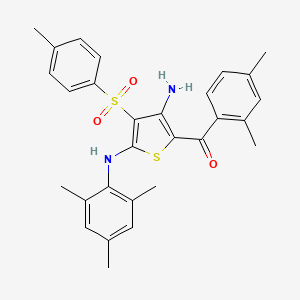
5-(2,4-dimethylbenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dimethylbenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine is a useful research compound. Its molecular formula is C29H30N2O3S2 and its molecular weight is 518.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(2,4-Dimethylbenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine is a complex organic compound with notable biological activity. This article explores its chemical properties, mechanisms of action, and potential applications based on various research findings.
- Molecular Formula : C28H28N2O3S2
- Molecular Weight : 504.66 g/mol
- CAS Number : 1115520-31-4
The compound features a thiophene core substituted with various aromatic groups, which may contribute to its biological activities.
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Cytotoxic Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, related compounds have shown moderate cytotoxicity towards A549 (lung carcinoma) and HeLa (cervical carcinoma) cells due to their ability to interfere with tubulin polymerization and induce apoptosis .
- Antiviral Properties : Thiophene derivatives have been researched for their potential as antiviral agents. Some studies highlight their effectiveness against viral infections by inhibiting viral replication mechanisms .
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in cellular processes, suggesting a potential role in therapeutic applications .
Case Studies and Experimental Data
-
Cytotoxicity Tests :
Cell Line IC50 (µM) Mechanism of Action A549 (Lung) 0.5 Inhibition of tubulin polymerization HeLa (Cervical) 0.7 Induction of apoptosis - Antiviral Activity :
- Enzyme Interaction Studies :
Propiedades
IUPAC Name |
[3-amino-4-(4-methylphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3S2/c1-16-7-10-22(11-8-16)36(33,34)28-24(30)27(26(32)23-12-9-17(2)13-19(23)4)35-29(28)31-25-20(5)14-18(3)15-21(25)6/h7-15,31H,30H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTCKGDXXDXUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=C(C=C(C=C3)C)C)NC4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













